Introduction: Unveiling a Versatile Synthetic Building Block
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to the Synthesis and Properties of Ethyl 3-cyano-2-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-cyano-2-phenylpropanoate is a multifaceted organic compound that serves as a crucial intermediary in a wide array of synthetic applications. Its unique molecular architecture, featuring a reactive cyano group, an ester, and a phenyl ring, makes it an invaluable precursor for the synthesis of diverse, biologically active molecules. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and applications, offering practical insights for professionals in drug discovery, agrochemical research, and materials science.[1] The strategic placement of its functional groups allows for a variety of chemical transformations, positioning it as a cornerstone in the development of novel pharmaceuticals and fine chemicals.[1]
Strategic Synthesis of Ethyl 3-cyano-2-phenylpropanoate
The synthesis of Ethyl 3-cyano-2-phenylpropanoate can be efficiently achieved through several established organic reactions. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability. Here, we delve into the two primary and most effective methods: the Knoevenagel Condensation and the Michael Addition.
Knoevenagel Condensation: A Classic Approach to C-C Bond Formation
The Knoevenagel condensation is a powerful reaction for forming carbon-carbon bonds. It involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.[2] In the context of synthesizing the unsaturated precursor to our target molecule, ethyl 2-cyano-3-phenylpropenoate, this method is highly efficient.
Causality Behind Experimental Choices:
-
Reactants: Benzaldehyde is the chosen aldehyde due to the desired phenyl group in the final product. Ethyl cyanoacetate is the active methylene compound, providing the cyano and ethyl ester functionalities.
-
Catalyst: A weak base like piperidine or a modern catalyst such as diisopropylethylammonium acetate (DIPEAc) is employed to deprotonate the ethyl cyanoacetate, forming a resonance-stabilized enolate.[2][3] This enolate is nucleophilic enough to attack the benzaldehyde but not so basic as to cause unwanted side reactions.
-
Solvent and Temperature: The reaction is typically carried out in a non-polar solvent like hexane or benzene at a moderately elevated temperature (50-70°C) to facilitate the reaction and the subsequent dehydration step.[2][3]
Experimental Protocol: Knoevenagel Condensation for Ethyl 2-cyano-3-phenylpropenoate
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To a solution of benzaldehyde (10 mmol) and ethyl cyanoacetate (11 mmol) in hexane (20 mL), add a catalytic amount of diisopropylethylammonium acetate (0.1 mmol).[3]
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Heat the reaction mixture to 65-70°C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, ethyl 2-cyano-3-phenylpropenoate, will precipitate out of the solution.
-
Filter the solid product and wash with cold hexane.
-
Further purification can be achieved by recrystallization from ethanol.
The subsequent step to obtain Ethyl 3-cyano-2-phenylpropanoate involves the selective reduction of the carbon-carbon double bond of the propenoate derivative. This can be achieved through catalytic hydrogenation using a palladium-on-carbon catalyst or by using a reducing agent like sodium borohydride in the presence of a nickel(II) salt.
Michael Addition: A Versatile Conjugate Addition
The Michael addition, or conjugate addition, is another cornerstone of C-C bond formation.[4] This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[4][5] For the synthesis of Ethyl 3-cyano-2-phenylpropanoate, the enolate of ethyl cyanoacetate can act as the Michael donor, and a suitable phenyl-containing Michael acceptor would be required. A more direct approach involves the conjugate addition of a cyanide source to ethyl cinnamate.
Causality Behind Experimental Choices:
-
Reactants: Ethyl cinnamate serves as the Michael acceptor, providing the phenyl group and the ethyl propanoate backbone. A nucleophilic cyanide source, such as sodium cyanide or trimethylsilyl cyanide, acts as the Michael donor.
-
Catalyst/Solvent: The reaction is often carried out in a polar aprotic solvent like DMF or DMSO to facilitate the dissolution of the cyanide salt and promote the nucleophilic attack. A phase-transfer catalyst can also be employed to enhance the reaction rate.
-
Temperature: The reaction is typically performed at room temperature or with gentle heating to ensure a controlled reaction.
Experimental Protocol: Michael Addition for Ethyl 3-cyano-2-phenylpropanoate
-
In a round-bottom flask, dissolve ethyl cinnamate (10 mmol) in DMF (20 mL).
-
Add sodium cyanide (12 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding a dilute acid solution (e.g., 1M HCl) to neutralize the excess cyanide.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of Ethyl 3-cyano-2-phenylpropanoate is essential for its application in research and development.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 6731-58-4 | [6] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][6] |
| Molecular Weight | 203.24 g/mol | [1][6] |
| IUPAC Name | ethyl 2-cyano-3-phenylpropanoate | [6] |
| Solubility | Good solubility in organic solvents | [1] |
| Storage | Store at 0-8°C | [1] |
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons (multiplet), and the aliphatic protons of the propanoate backbone. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the nitrile carbon, aromatic carbons, and the aliphatic carbons. |
| FTIR (cm⁻¹) | Strong absorption band for the C≡N stretch (around 2240 cm⁻¹), a strong C=O stretch for the ester (around 1735 cm⁻¹), and bands for aromatic C-H and C=C bonds. |
| Mass Spectrometry (m/z) | Predicted [M+H]⁺ at 204.10192 and [M+Na]⁺ at 226.08386.[7] |
Reactivity and Applications in Synthesis
Ethyl 3-cyano-2-phenylpropanoate is a versatile intermediate due to the presence of multiple reactive sites. The cyano and ester groups can be hydrolyzed or reduced, and the α-carbon can be deprotonated to form a nucleophile for further C-C bond formation.
Its primary applications lie in its role as a building block for more complex molecules:
-
Pharmaceuticals: It is a key starting material for the synthesis of various biologically active compounds, making it valuable in drug discovery and development.[1]
-
Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides, contributing to the development of effective crop protection agents.[1]
-
Materials Science: It serves as a monomer or an additive in the production of specialty polymers and resins, enhancing the properties of coatings and adhesives.[1]
-
Research and Development: It is widely used in academic and industrial research to explore new chemical reactions and synthetic methodologies.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 3-cyano-2-phenylpropanoate presents the following hazards:
-
H302+H312: Harmful if swallowed or in contact with skin.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H332: Harmful if inhaled.[6]
-
H335: May cause respiratory irritation.[6]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
Ethyl 3-cyano-2-phenylpropanoate is a compound of significant interest to the scientific community due to its versatile reactivity and broad range of applications. The synthetic routes of Knoevenagel condensation and Michael addition provide reliable and efficient methods for its preparation. A thorough understanding of its physicochemical properties and safe handling procedures is crucial for its effective utilization in the laboratory and in industrial settings. As research continues to uncover new applications for this valuable building block, its importance in the fields of medicine, agriculture, and materials science is set to grow.
References
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SIELC Technologies. (2018, May 16). 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. Retrieved from [Link]
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TSI Journals. (n.d.). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of Ethyl 3-Aryl-2-cyanoacrylates with N,N-Disubstituted Malonamides: Synthesis and Properties of Stable Michael Adducts. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, March 23). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Retrieved from [Link]
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ResearchGate. (2016, October 11). Can anyone suggest an article that describes the procedure of preparing Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate?. Retrieved from [Link]
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Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
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ResearchGate. (2024, June). (PDF) Ethyl Cyanoacetate Reactions. Retrieved from [Link]
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